molecular formula C7H4ClN B146240 4-Chlorobenzonitrile CAS No. 623-03-0

4-Chlorobenzonitrile

Cat. No.: B146240
CAS No.: 623-03-0
M. Wt: 137.56 g/mol
InChI Key: GJNGXPDXRVXSEH-UHFFFAOYSA-N
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Description

4-Chlorobenzonitrile is an organic compound with the formula ClC₆H₄CN. It is a white solid and one of three isomers of chlorobenzonitrile. This compound is produced industrially by the ammoxidation of 4-chlorotoluene and is of commercial interest as a precursor to pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile can be synthesized through various methods. One common method involves the ammoxidation of 4-chlorotoluene. This process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst at high temperatures. Another method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime, which is then dehydrated to form this compound .

Industrial Production Methods: The industrial production of this compound typically involves the ammoxidation of 4-chlorotoluene. This process is carried out in a continuous flow reactor at elevated temperatures and pressures, using a catalyst such as vanadium oxide or molybdenum oxide. The reaction conditions are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: 4-Chlorobenzylamine.

    Hydrolysis: 4-Chlorobenzoic acid.

Scientific Research Applications

Agrochemical Applications

4-Chlorobenzonitrile is extensively used in the agrochemical industry primarily for the synthesis of pesticides and herbicides. Its incorporation into formulations enhances crop protection and agricultural efficiency. The compound serves as a key building block for various agrochemical products, contributing to improved agricultural practices.

Key Agrochemical Uses:

  • Pesticide Synthesis : Used as an intermediate in the production of herbicides and insecticides.
  • Crop Protection : Enhances the efficacy of agricultural chemicals, leading to better yields.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is crucial for synthesizing active pharmaceutical ingredients (APIs). It acts as a versatile building block in drug development, facilitating the creation of various therapeutic agents.

Pharmaceutical Uses:

  • Active Pharmaceutical Ingredients : Integral in synthesizing drugs used for treating various conditions, including sedatives and neuroleptics.
  • Research and Development : Employed in biocatalysis for developing new pharmaceutical compounds.

High-Performance Pigments

The compound is also significant in the production of high-performance pigments, which are used in coatings, plastics, and other materials requiring durable color stability.

Pigment Applications:

  • Color Stability : Enhances the stability and durability of pigments used in industrial applications.
  • Commercial Interest : Increasing demand for high-performance pigments drives the market for this compound.

Market Overview

The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of 4.6% from 2020 to 2026. This growth is attributed to rising demand across its primary applications—agrochemicals, pharmaceuticals, and pigments .

ApplicationMarket Growth Drivers
AgrochemicalsIncreased agricultural productivity
PharmaceuticalsGrowing pharmaceutical R&D investments
PigmentsDemand for durable color solutions

Case Studies

  • Biocatalysis in Pharmaceutical Synthesis :
    A study highlighted the use of this compound in biocatalysis for synthesizing chiral pharmaceutical intermediates. Enzymes were employed to convert p-CBN into more complex structures with high enantioselectivity .
  • Thermal Stability Research :
    Research on biofield-treated this compound demonstrated enhanced thermal stability and altered physical properties, suggesting potential improvements in its application as a chemical intermediate .
  • Electrochemical Studies :
    Investigations into the electrochemical behavior of chlorobenzonitrile isomers indicated that this compound exhibits unique properties that can be harnessed for advanced material applications .

Mechanism of Action

The mechanism of action of 4-chlorobenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

4-Chlorobenzonitrile can be compared with other similar compounds, such as:

    2-Chlorobenzonitrile: Similar in structure but with the chlorine atom in the ortho position.

    3-Chlorobenzonitrile: Similar in structure but with the chlorine atom in the meta position.

    4-Fluorobenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it undergoes. The para position of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its ortho and meta isomers .

Biological Activity

4-Chlorobenzonitrile (C₇H₄ClN) is an aromatic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its chlorobenzene structure with a nitrile group. Its molecular structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an antimicrobial agent, its behavior in biochemical reactions, and its environmental impact.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated the antibacterial activity of derivatives synthesized from this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives showed significant activity against Escherichia coli , Staphylococcus aureus , and Candida albicans . The MIC values ranged from 0.31 to 2.5 mg/mL, suggesting that modifications to the this compound structure can enhance its antibacterial efficacy .

CompoundMIC (mg/mL)Bacterial Strain
This compound Derivative 10.31 - 2.5E. coli
This compound Derivative 2>2.5S. aureus
This compound Derivative 30.625 - 1.25C. albicans

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes critical for bacterial survival.
  • Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Environmental Impact

This compound's environmental behavior has also been studied, particularly regarding its biodegradation potential. Research indicates that nitrilase enzymes can effectively degrade this compound, which is important for assessing its persistence in soil and water environments .

Study on Reduction Reactions

A significant study examined the reduction of this compound using sodium borohydride (NaBH₄) in the presence of nano-sized La₀.₅Ca₀.₅CoO₃ perovskite as a catalyst. The study found that the optimal conditions led to a high yield of secondary amines, demonstrating the compound's utility in synthetic organic chemistry .

  • Reaction Conditions :
    • Catalyst : La₀.₅Ca₀.₅CoO₃
    • Reagent : NaBH₄
    • Solvent : Methanol was identified as the most effective solvent for this reaction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chlorobenzonitrile in laboratory settings?

A standard method involves halogenation of benzonitrile derivatives. For instance, this compound can be synthesized via catalytic cross-coupling reactions using cobalt catalysts. A representative procedure involves reacting arylzinc halides (prepared in situ from zinc powder and trifluoroacetic acid) with this compound in acetonitrile, yielding coupling products with ~90% efficiency . Alternative routes include nucleophilic substitution or fluorination of halogenated precursors in solvents like sulpholane at elevated temperatures (~240°C) .

Q. Which spectroscopic techniques are recommended for characterizing the structural properties of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for analyzing ring substituent effects. Chemical shifts for carbons in this compound can be calculated using substituent additivity principles, with increments for Cl (-6.3 ppm) and CN (-15.4 ppm) applied to benzene derivatives. Differential scanning calorimetry (DSC) and combustion calorimetry are used to study polymorphic behavior and enthalpies of formation, respectively .

Advanced Research Questions

Q. How do CN···Cl intermolecular interactions influence the thermodynamic stability of this compound polymorphs?

The two polymorphs of this compound exhibit distinct stability due to variations in CN···Cl interactions. DSC studies reveal that the stronger intermolecular interactions in one polymorph result in a higher enthalpy of sublimation (ΔsubH° = 89.5 kJ/mol) compared to weaker interactions in the other. Computational studies at the G3MP2B3 and MP2/cc-pVTZ levels corroborate these findings, showing that gas-phase enthalpies of formation align with experimental data .

Q. What catalyst systems demonstrate high efficiency in the hydroxylation of this compound under visible light irradiation?

Ni(II)-bpy-COF-5 catalysts enable direct hydroxylation using water as the hydroxyl source. Optimal conditions include 2.0 mol% catalyst loading, triethylamine as a base, and irradiation with 50 W blue LEDs (440 nm) in a DMF/CH₃CN solvent mixture. This setup achieves 57.4% yield of 4-hydroxybenzonitrile after 12 hours at 25°C .

Q. What methodological approaches optimize the recovery and reuse of heterogeneous catalysts in this compound-involved reactions?

The CoFe₂O₄/MCM-41/PA/Cu catalyst retains >85% activity after five cycles in tetrazole synthesis. Key factors include using water as a solvent, 100 mg catalyst loading, and thermal stability up to 100°C. Post-reaction recovery involves magnetic separation, washing with ethanol, and drying at 80°C .

Q. How does the electronic nature of substituents affect cross-coupling reaction yields with this compound as a substrate?

In Suzuki-Miyaura couplings, electron-withdrawing groups on pyridyltrifluoroborates enhance yields. For example, 2,4-dimethoxypyrimidin-5-yltrifluoroborate couples with this compound at 86% efficiency, while 6-fluoropyridin-3-yltrifluoroborate shows reduced yields (49%) due to steric and electronic effects .

Q. What computational strategies validate experimental enthalpies of formation for this compound in gas-phase studies?

High-level ab initio calculations (G3MP2B3 and MP2/cc-pVTZ) predict gas-phase enthalpies of formation within 2% of experimental values. These methods account for intramolecular halogen-cyano interactions and pseudosymmetry effects in crystalline packing .

Q. In fluorination reactions, how does solvent choice impact the conversion rates of this compound to its fluoro derivatives?

Sulpholane enhances fluorination efficiency due to its high thermal stability (210–240°C) and solvent capacity. In a representative reaction, this compound reacts with KF in sulpholane, achieving 50.4% conversion to 4-fluorobenzonitrile with 88% solvent recovery .

Properties

IUPAC Name

4-chlorobenzonitrile
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InChI

InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H
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InChI Key

GJNGXPDXRVXSEH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C#N)Cl
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Molecular Formula

C7H4ClN
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DSSTOX Substance ID

DTXSID8044703
Record name 4-Chlorobenzonitrile
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Molecular Weight

137.56 g/mol
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Physical Description

Other Solid, White crystalline powder; Slightly soluble in water; [MSDSonline]
Record name Benzonitrile, 4-chloro-
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Vapor Pressure

0.11 [mmHg]
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CAS No.

623-03-0
Record name 4-Chlorobenzonitrile
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Synthesis routes and methods I

Procedure details

Sodium cyanide (2.94 g; 0.06 mol) was added to water and stirred. Cuprous cyanide (2.7 g; 0.03 mol) was added to the mixture stirred until it became homogeneous. 4-chlorobenzenediazonium tetrafluoroborate (5.66 g; 0.025 mol) in water (10 ml) was added to one portion. The mixture was allowed to react at room temperature. The mixture was extracted by ethyl acetate and the extract analysed by means of gas chromatography which indicated that 4-chlorobenzonitrile had been formed in 75% yield.
Quantity
2.94 g
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reactant
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Name
Quantity
0 (± 1) mol
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solvent
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Name
Cuprous cyanide
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2.7 g
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reactant
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5.66 g
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reactant
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Name
Quantity
10 mL
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solvent
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Synthesis routes and methods II

Procedure details

The reaction was carried out as described in Example 1. PCBTC (230 g, 1.0 mol), ammonium chloride (56.2 g,1.05 eq), and p-chlorobenzoic acid (11.5 g) were charged to the reactor. The mixture was heated at 215° C. for 9 h. Distillation of the reaction mixture gave PCBN (122.4 g, 89%, melting point: 92°-93° C.).
Quantity
56.2 g
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reactant
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11.5 g
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reactant
Reaction Step One
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Yield
89%

Synthesis routes and methods III

Procedure details

A suspension of 50 mmol of 4-chlorobenzamide and 125 mmol of triethylamine-sulphur trioxide in 75 ml of triethylamine was stirred at 89° C. for 6 hours. The working up was effected as described under Example 1a). Yield: 92% of theory.
Quantity
50 mmol
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reactant
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125 mmol
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reactant
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75 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chlorobenzonitrile
4-Chlorobenzonitrile
4-Chlorobenzonitrile
4-Chlorobenzonitrile
4-Chlorobenzonitrile
4-Chlorobenzonitrile

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